4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
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Overview
Description
Benzimidazole compounds are of wide interest because of their diverse biological and clinical applications. They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
The molecular structure of benzimidazole compounds consists of a fusion of benzene and imidazole . The specific molecular structure of “4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide” was not found in the sources I retrieved.Chemical Reactions Analysis
Benzimidazole compounds have been involved in a variety of chemical reactions due to their broad range of chemical and biological properties . Specific chemical reactions involving “4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide” were not found in the sources I retrieved.Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties of “4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide” were not found in the sources I retrieved.Scientific Research Applications
Anticancer Evaluation
Benzimidazole derivatives have been synthesized and evaluated for anticancer properties. Compounds have been tested for in vitro anticancer activity against various cancer cell lines, showing significant activity. For example, certain derivatives demonstrated notable activity against breast cancer cell lines, highlighting the potential of benzimidazole derivatives in cancer therapy (Salahuddin et al., 2014).
Prokinetic Agents
Research into benzimidazole derivatives related to Cinitapride, a prokinetic agent, shows these compounds exhibit anti-ulcerative activity. This suggests their potential use in treating gastrointestinal disorders. The inclusion of the benzimidazole moiety into Cinitapride's structure was investigated to enhance activity, with several new derivatives synthesized and evaluated for their anti-ulcerative properties (G. Srinivasulu et al., 2005).
Antimicrobial Activity
Novel benzimidazole derivatives have been synthesized and shown to possess antimicrobial activity. These compounds have been tested against a range of bacterial and fungal strains, with some derivatives demonstrating higher activity than commercial drugs. This research indicates the potential of benzimidazole derivatives as antimicrobial agents (Khaled R. A. Abdellatif et al., 2013).
Mechanism of Action
The benzimidazole ring mimics the structure of naturally occurring nucleotides and can interact with the biological target’s active site. This interaction can inhibit the target’s activity, leading to the compound’s therapeutic effects .
The pharmacokinetics of benzimidazoles can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure and formulation .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence the compound’s stability and efficacy .
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-2-13-23-17-6-4-3-5-16(17)22-18(23)11-12-21-19(24)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVDIKCWQKACSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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